Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate
CAS No.:
Cat. No.: VC20457495
Molecular Formula: C11H14O5
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O5 |
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Molecular Weight | 226.23 g/mol |
IUPAC Name | methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate |
Standard InChI | InChI=1S/C11H14O5/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 |
Standard InChI Key | CQVBDVLVZSHCNZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)OC)O)OC |
Introduction
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is a chemical compound that belongs to the family of mandelic acid derivatives. It is characterized by its molecular structure, which includes a phenyl ring substituted with methoxy groups at positions 2 and 4, attached to a hydroxyacetate moiety. This compound is of interest in various fields, including organic chemistry and pharmaceutical research, due to its potential applications and reactivity.
Synthesis Methods
The synthesis of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the reaction of 2,4-dimethoxybenzoic acid with ethyl glyoxylate in the presence of a catalyst, similar to the synthesis of related compounds like ethyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate. This process can be optimized using palladium-catalyzed decarboxylative addition reactions, which require specific solvents and conditions for efficient yield .
Chemical Reactions
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate can undergo several chemical reactions:
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Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
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Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Applications and Research Findings
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Chemical Intermediates: Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate serves as an intermediate in the synthesis of various organic compounds.
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Biological Activities: While specific biological activities of this compound are not well-documented, related mandelic acid derivatives have shown potential antimicrobial properties.
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Pharmaceutical Applications: The compound's structure suggests potential use in drug development due to its similarity to other bioactive molecules.
Comparison with Similar Compounds
Compound | Molecular Formula | Key Features |
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Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate | C₁₁H₁₄O₅ | Methoxy groups at positions 3 and 4 |
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate | C₁₁H₁₄O₅ | Methoxy groups at positions 2 and 4 |
2,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | Carboxylic acid group instead of ester |
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